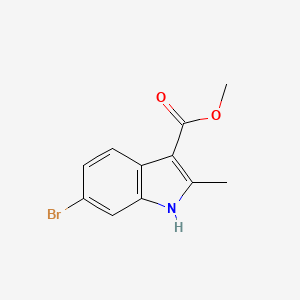
3-Bromo-2-phenylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-phenylindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . The presence of a bromine atom and a phenyl group in the 3 and 2 positions, respectively, makes this compound a compound of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylindolizine typically involves the bromination of 2-phenylindolizine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-phenylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted indolizines depending on the nucleophile used.
Oxidation: Formation of indolizine oxides or other oxidized derivatives.
Reduction: Formation of reduced indolizine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-phenylindolizine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: Indolizine derivatives, including this compound, are used in the development of organic fluorescent molecules for biological imaging and material applications.
Chemical Biology: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-phenylindolizine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to altered biochemical pathways . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindolizine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2-phenylindolizine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
3-Iodo-2-phenylindolizine: Contains an iodine atom, which can influence its reactivity and applications in organic synthesis.
Uniqueness
3-Bromo-2-phenylindolizine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development and material science applications.
Propiedades
Número CAS |
325778-83-4 |
|---|---|
Fórmula molecular |
C14H10BrN |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
3-bromo-2-phenylindolizine |
InChI |
InChI=1S/C14H10BrN/c15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H |
Clave InChI |
XZWKYMCHOVSDHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)

![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)






